1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one is a chemical compound that features a piperidine ring substituted with an oxolan-3-yloxy group and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one can be achieved through a multi-step process. One common method involves the reaction of piperidine with oxirane to form the oxolan-3-yloxy-piperidine intermediate. This intermediate is then reacted with propenone under specific conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in complex chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one can be compared with similar compounds such as:
1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one: This compound has similar structural features but different substituents, leading to distinct biological activities.
3-(piperazin-1-yl)oxolan-2-one: This compound shares the oxolan ring but has a different piperidine derivative, resulting in varied chemical and biological properties
Properties
IUPAC Name |
1-[4-(oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-12(14)13-6-3-10(4-7-13)16-11-5-8-15-9-11/h2,10-11H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOMIXBMSMHSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)OC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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